molecular formula C19H25N3OS B2572293 N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethylbutanamide CAS No. 396723-92-5

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethylbutanamide

Cat. No. B2572293
CAS RN: 396723-92-5
M. Wt: 343.49
InChI Key: SRZYJNUNURKUJN-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethylbutanamide is a useful research compound. Its molecular formula is C19H25N3OS and its molecular weight is 343.49. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Applications

A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives, including structures similar to N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethylbutanamide, to explore their antimicrobial and anticancer activities. Some compounds showed higher anticancer activity than doxorubicin, a reference drug, and exhibited significant antimicrobial efficacy (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).

Photovoltaic Devices

Zhou et al. (2010) synthesized thieno[3,4-b]pyrazine-based monomers for donor-acceptor copolymers, which were applied in photovoltaic devices. This research underscores the potential of thieno[3,4-c]pyrazol compounds in the development of materials for renewable energy technologies (Erjun Zhou, Junzi Cong, Shimpei Yamakawa, et al., 2010).

Optoelectronic Properties

The work by Liu et al. (2008) involved the synthesis of donor-acceptor copolymers incorporating didecyloxyphenylene donor and various acceptors, including thieno[3,4-b]pyrazine derivatives. These materials were explored for their optoelectronic properties and potential in optoelectronic device applications, demonstrating the utility of thieno[3,4-c]pyrazol compounds in advanced electronic and photonic devices (Cheng-Liang Liu, Jung-Hsun Tsai, Wen-Ya Lee, et al., 2008).

Heterocyclic Synthesis

Elneairy, Gad-Elkareem, and Abdel-fattah (2011) utilized pyridine-2(1H)-thione in the synthesis of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives. This research highlights the role of compounds similar to this compound in the development of novel heterocyclic compounds with potential therapeutic applications (M. Gad-Elkareem, A. Abdel-fattah, M. A. Elneairy, 2011).

properties

IUPAC Name

N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-5-14(6-2)19(23)20-18-16-10-24-11-17(16)21-22(18)15-8-12(3)7-13(4)9-15/h7-9,14H,5-6,10-11H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZYJNUNURKUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C2CSCC2=NN1C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.